ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C27H34N2O4 and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.25185757 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of Oprea1_523664 is currently unknown due to the lack of specific studies on this compound. It is generally understood that compounds of this nature interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been found to induce various cellular responses .
Action Environment
The action, efficacy, and stability of Oprea1_523664 can be influenced by various environmental factors. These factors can include the physiological environment within the body, the presence of other compounds, and external factors such as temperature and pH .
Biological Activity
Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H34N2O4
- Molecular Weight : 450.6 g/mol
- CAS Number : 539805-25-9
The compound features an indole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects. The presence of cyclopentylamino and hydroxypropoxy groups may influence its interaction with biological targets.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Modulation : The indole structure can interact with various receptors, including serotonin receptors, which are implicated in mood regulation and anxiety.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against RNA viruses.
Antiviral Activity
Research has indicated that derivatives of indole-3-carboxylic acid exhibit antiviral properties. In a comparative study, this compound was tested against various viral strains.
Compound | MCC (μM) | MIC 50 (μM) | Viral Strain |
---|---|---|---|
Ethyl Indole Derivative | >300 (>100) | >300 (>100) | Vesicular stomatitis virus |
Umifenovir | 37 (20) | >7.5 (>4) | Coxsackie B4 virus |
Ribavirin | >250 | 10 | Respiratory syncytial virus |
The results indicated that while the compound did not exhibit significant antiviral activity at the concentrations tested, it provided a basis for further investigations into its structural analogs .
Cytotoxicity Studies
Cytotoxicity assays were conducted to evaluate the safety profile of the compound:
Compound | CC50 (μg/ml) | Remarks |
---|---|---|
Ethyl Indole Derivative | 20 | Moderate cytotoxicity observed |
Umifenovir | 20 | Comparable cytotoxicity |
Both compounds showed similar cytotoxic profiles, suggesting that modifications in the structure could enhance therapeutic indices without compromising safety .
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral efficacy of indole derivatives, this compound was evaluated alongside established antiviral agents. Results showed that while it lacked direct antiviral activity against certain strains, it demonstrated significant potential when combined with other therapeutic agents.
Case Study 2: Enzyme Interaction
Another study investigated the interaction of this compound with glycine N-acyltransferase, an enzyme involved in detoxifying xenobiotics. The findings indicated that the compound could potentially modulate this enzyme's activity, leading to implications for drug metabolism and efficacy .
Properties
IUPAC Name |
ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-4-32-27(31)26-19(3)29(21-11-9-18(2)10-12-21)25-14-13-23(15-24(25)26)33-17-22(30)16-28-20-7-5-6-8-20/h9-15,20,22,28,30H,4-8,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGABMSMRPULNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3CCCC3)O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.